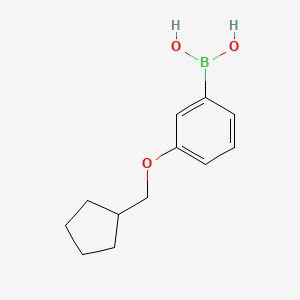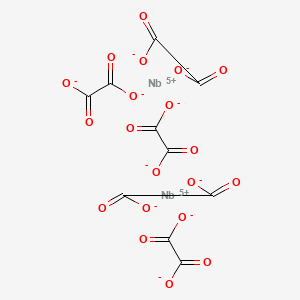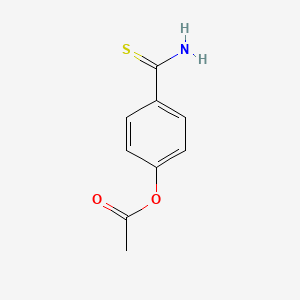
4-Carbamothioylphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carbamothioylphenyl acetate is an organic compound with the molecular formula C9H9NO2S It is a derivative of thiobenzamide, where the acetoxy group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
4-Carbamothioylphenyl acetate can be synthesized through the acetylation of thiobenzamide. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the final product.
化学反应分析
Types of Reactions
4-Carbamothioylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiobenzamide or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiobenzamide and its derivatives.
Substitution: Various substituted thiobenzamides.
科学研究应用
4-Carbamothioylphenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Carbamothioylphenyl acetate involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and thiobenzamide, which can then interact with various enzymes and proteins. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
相似化合物的比较
Similar Compounds
Thiobenzamide: The parent compound, lacking the acetoxy group.
4-Methylthio-thiobenzamide: A derivative with a methylthio group instead of an acetoxy group.
4-Acetoxymethyl-thiobenzamide: A similar compound with an acetoxymethyl group.
Uniqueness
4-Carbamothioylphenyl acetate is unique due to its acetoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C9H9NO2S |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
(4-carbamothioylphenyl) acetate |
InChI |
InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13) |
InChI 键 |
LLPCWXOGSNFALS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dimethyl-2-(methylaminomethyl)thieno[2,3-b]thiophene](/img/structure/B8517041.png)
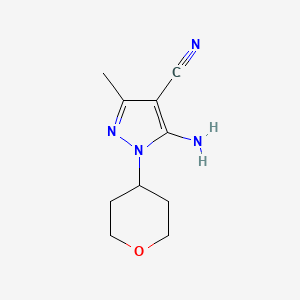
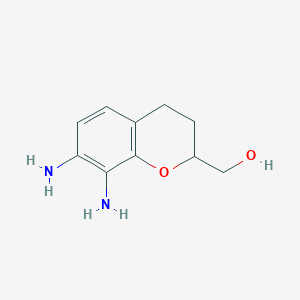
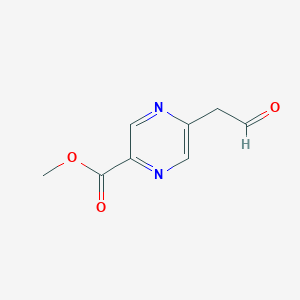
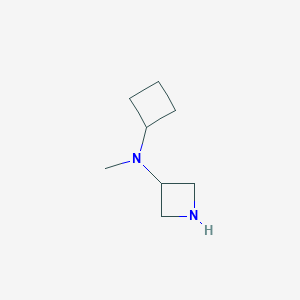
![1,1'-(4,5-Dihydronaphtho[1,2-b]thiene-2,7-diyl)di(ethan-1-one)](/img/structure/B8517078.png)
![Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-](/img/structure/B8517083.png)
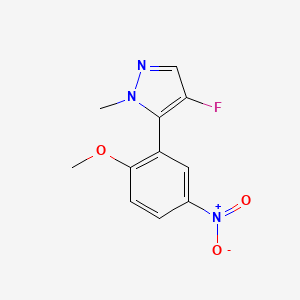
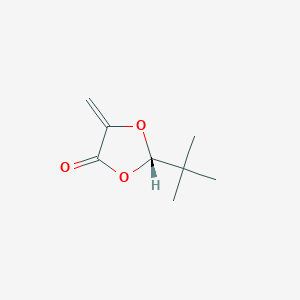
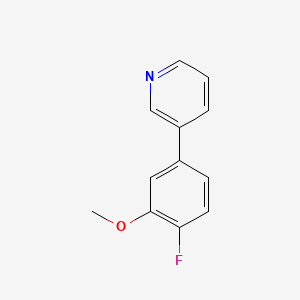
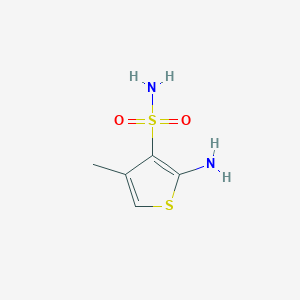
![N-[3-(Dimethylamino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B8517115.png)
